molecular formula C23H25N3O4 B14439820 N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester CAS No. 76327-09-8

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester

Katalognummer: B14439820
CAS-Nummer: 76327-09-8
Molekulargewicht: 407.5 g/mol
InChI-Schlüssel: NIXPIONKGWROJJ-NHCUHLMSSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester is a synthetic compound that combines the structural elements of phenylalanine and tryptophan

Analyse Chemischer Reaktionen

Types of Reactions

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to convert carbonyl groups to alcohols.

    Substitution: This reaction can be used to replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Wissenschaftliche Forschungsanwendungen

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester involves its interaction with specific molecular targets and pathways. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-(N-Acetyl-D-phenylalanyl)-D-tryptophan methyl ester is unique due to its combined structural elements of phenylalanine and tryptophan, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

76327-09-8

Molekularformel

C23H25N3O4

Molekulargewicht

407.5 g/mol

IUPAC-Name

methyl (2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C23H25N3O4/c1-15(27)25-20(12-16-8-4-3-5-9-16)22(28)26-21(23(29)30-2)13-17-14-24-19-11-7-6-10-18(17)19/h3-11,14,20-21,24H,12-13H2,1-2H3,(H,25,27)(H,26,28)/t20-,21-/m1/s1

InChI-Schlüssel

NIXPIONKGWROJJ-NHCUHLMSSA-N

Isomerische SMILES

CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)OC

Kanonische SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.